1,4-D-xylobiose
Overview
Description
1,4-D-xylobiose is a disaccharide composed of two xylose molecules linked by a β-1,4-glycosidic bond. It is a type of xylo-oligosaccharide, which are oligosaccharides derived from the hydrolysis of xylan, a major component of plant cell walls. This compound is known for its prebiotic properties and potential health benefits, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Xylobiose, a type of xylooligosaccharide (XOS), interacts with various targets in the body, particularly within the gut microbiota. It has been found to interact with gut proteins, such as xylosidase and xylulokinase . These proteins are present in gut microflora, such as Lactobacillus brevis and Bifidobacterium adolescentis, and play a crucial role in the metabolism of xylose .
Mode of Action
Xylobiose interacts with its targets through a process of enzymatic hydrolysis. The proteins Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been found to bind effectively to xylobiose . The binding energies for XynB and Xyl3 towards xylobiose were found to be -5.96 kcal/mol and -4.2 kcal/mol, respectively . These interactions were stabilized by several hydrogen bonds .
Biochemical Pathways
Xylobiose is involved in the xylan metabolic pathway. Xylan, a major component of lignocellulosic biomass, can be degraded into reducing sugars, including xylose, by a range of xylanolytic enzymes . Among these enzymes, β-xylosidases are crucial as they hydrolyze more glycosidic bonds than any other xylanolytic enzymes . Once xylose is transported into the bacterial cytoplasm and isomerized to D-xylulose, the pentose phosphate pathway (PPP) is the main biochemical pathway for xylose metabolism .
Pharmacokinetics
It’s known that xylobiose is a non-digestible oligosaccharide
Result of Action
The action of xylobiose results in various molecular and cellular effects. For instance, in Arabidopsis, xylobiose treatment significantly triggered the generation of reactive oxygen species (ROS), activated MAPK protein phosphorylation, and induced callose deposition . It also altered cell wall polysaccharide composition and influenced growth hormone levels .
Action Environment
Environmental factors, such as diet and drugs, can influence the composition of the gut microbiota and, consequently, the action of xylobiose . Incorporation of prebiotics like xylobiose into the diet can regulate the microbiota . Furthermore, the production of xylooligosaccharides like xylobiose can be influenced by the properties of the lignocellulosic feedstocks used .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-D-xylobiose can be synthesized through the enzymatic hydrolysis of xylan using xylanase enzymes. The process involves breaking down xylan into its constituent oligosaccharides, including xylobiose. The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity. For instance, xylanase from Aspergillus niger shows optimal activity at pH 6.0 and 45°C .
Industrial Production Methods: Industrial production of xylobiose often involves the use of lignocellulosic biomass such as corncobs, sugarcane residues, and rice straw. The biomass is subjected to enzymatic hydrolysis using xylanase, followed by purification processes such as silica gel column chromatography to isolate xylobiose .
Chemical Reactions Analysis
Types of Reactions: 1,4-D-xylobiose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using xylanase to break down xylan into xylobiose.
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces xylose monomers.
Oxidation: Can lead to the formation of xylo-oligosaccharides with different degrees of polymerization.
Reduction: Results in the formation of reduced sugar alcohols.
Scientific Research Applications
1,4-D-xylobiose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Xylotriose: A trisaccharide composed of three xylose units.
Xylose: A monosaccharide that is a building block of xylobiose.
Fructo-oligosaccharides (FOS): Composed of fructose units, FOS are widely used as prebiotics but differ in their fermentation profiles and health benefits compared to xylo-oligosaccharides.
Uniqueness of 1,4-D-xylobiose: this compound stands out due to its specific prebiotic properties, stability over a wide pH range, and potential health benefits such as anti-diabetic effects. Its ability to trigger immune responses in plants also adds to its uniqueness .
Properties
IUPAC Name |
2-(4,5,6-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKSQQRKHFMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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